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Compound of Interest

Compound Name: 1,1-Dibromoethane

Cat. No.: B1583053 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,1-
Dibromoethane (CH₃CHBr₂). The information presented herein is intended to assist

researchers, scientists, and professionals in drug development in the structural elucidation and

characterization of this compound through the interpretation of its Nuclear Magnetic

Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra.

Molecular Structure
1,1-Dibromoethane is a geminal dihalide with the chemical formula C₂H₄Br₂. The molecule

consists of a methyl group (-CH₃) and a dibromomethyl group (-CHBr₂) connected by a single

carbon-carbon bond.

Caption: Molecular structure of 1,1-Dibromoethane.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR,

Mass Spectrometry, and IR Spectroscopy of 1,1-Dibromoethane.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for 1,1-Dibromoethane
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Coupling
Constant (J)
Hz

~5.84 Quartet 1H CHBr₂ ~6.35

~2.46 Doublet 3H CH₃ ~6.35

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

[1][2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Data for 1,1-Dibromoethane

Chemical Shift (δ) ppm Assignment

~38.0 CHBr₂

~28.0 CH₃

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

[3]

Mass Spectrometry (MS)
Table 3: Key Mass Spectrometry Data for 1,1-Dibromoethane

m/z Relative Abundance Assignment

186, 188, 190 Variable [M]⁺ (Molecular Ion)

107, 109 High [CH₃CHBr]⁺

27 High [C₂H₃]⁺

The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in characteristic isotopic patterns for

bromine-containing fragments.[4]
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Infrared (IR) Spectroscopy
Table 4: Principal Infrared Absorption Bands for 1,1-Dibromoethane

Wavenumber (cm⁻¹) Intensity Assignment

2975 - 2845 Moderate-Strong C-H stretching

1470 - 1370 Strong C-H deformation

780 - 580 Strong C-Br stretching

The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region and is

unique for 1,1-dibromoethane.[5]

Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic

data presented.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A small quantity of 1,1-dibromoethane is dissolved in a deuterated

solvent, such as chloroform-d (CDCl₃) or carbon tetrachloride (CCl₄), in a standard 5 mm NMR

tube.[1][2][3] Tetramethylsilane (TMS) is typically added as an internal standard for chemical

shift referencing (0.00 ppm).[2][3]

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer,

typically operating at frequencies of 300 MHz or higher for protons.

¹H NMR Acquisition:

The spectrometer is locked onto the deuterium signal of the solvent.

The magnetic field is shimmed to achieve homogeneity.

A standard single-pulse experiment is performed.
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The free induction decay (FID) is acquired and then Fourier transformed to produce the

spectrum.

¹³C NMR Acquisition:

Similar sample preparation and instrument setup as for ¹H NMR are used.

A standard proton-decoupled pulse sequence is employed to simplify the spectrum to single

lines for each unique carbon atom.

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio due to

the low natural abundance of the ¹³C isotope.

Sample Preparation Data Acquisition Data Processing

Dissolve 1,1-Dibromoethane
in Deuterated Solvent

Add TMS
(Internal Standard)

Insert Sample into
Spectrometer Lock and Shim Acquire FID Fourier Transform Phase and Baseline Correction Reference to TMS

[CH₃CHBr₂]⁺˙
m/z 186, 188, 190

[CH₃CHBr]⁺
m/z 107, 109

- Br• [C₂H₃]⁺
m/z 27

- HBr

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1583053#spectroscopic-data-interpretation-for-1-1-
dibromoethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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